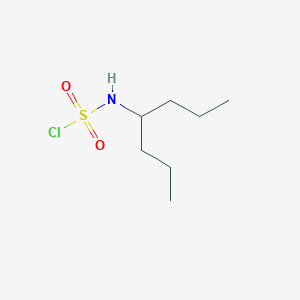![molecular formula C19H24BrNOS B14587060 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol CAS No. 61151-47-1](/img/structure/B14587060.png)
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol is a chemical compound with a complex structure that includes a benzylsulfanyl group, a bromine atom, and a diethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol typically involves multiple steps, including the introduction of the benzylsulfanyl group, bromination, and the addition of the diethylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted phenols.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer reactions, while the diethylamino group can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with different substituents, such as:
- 2-[(Methylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
Uniqueness
What sets 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol apart is its unique combination of substituents, which can result in distinct chemical and biological properties. For example, the presence of the benzylsulfanyl group can enhance its lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.
Properties
CAS No. |
61151-47-1 |
|---|---|
Molecular Formula |
C19H24BrNOS |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-bromo-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C19H24BrNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI Key |
SEIKJXHDCOUQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)Br)CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)




![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)




